2-(Bromomethyl)-1-methyl-1H-imidazole

Description

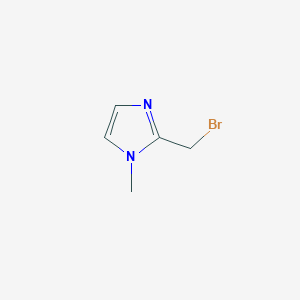

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINBVHNEDOBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630006 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131671-69-7 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, and the presence of a reactive bromomethyl group makes it a versatile building block for the synthesis of a wide array of more complex derivatives. This guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and safety considerations for this compound, with a focus on practical applications in a research and development setting.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below. These are primarily based on computational data, and experimental verification is recommended.

| Property | Value | Source |

| CAS Number | 131671-69-7 | [1][2][3] |

| Molecular Formula | C₅H₇BrN₂ | [1][3] |

| Molecular Weight | 175.029 g/mol | [3] |

| Canonical SMILES | CN1C=CN=C1CBr | [1] |

| InChIKey | BXINBVHNEDOBEF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

| Complexity | 76.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note on Physicochemical Data: Experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported for this compound. For the related compound, 2-Bromo-1-methyl-1H-imidazole (CAS 16681-59-7), the boiling point is reported as 172 °C and the density as 1.649 g/mL at 25 °C.[4] This information may serve as a rough estimate, but significant deviations are possible due to structural differences.

Synthesis and Characterization

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the bromination of a methyl-substituted imidazole, which can be adapted for the synthesis of the target compound.

Materials:

-

1,2-Dimethyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Benzoyl peroxide (initiator)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Purity assessment and structural confirmation are critical for any synthetic compound intended for research or drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the analysis of this compound.

Sources

A Technical Guide to 2-(Bromomethyl)-1-methyl-1H-imidazole: A Versatile Synthon for Drug Discovery

This guide provides an in-depth technical overview of 2-(Bromomethyl)-1-methyl-1H-imidazole, a key building block for medicinal chemists and pharmaceutical researchers. We will explore its chemical properties, synthesis, reactivity, and critical applications in the development of novel therapeutics, supported by established protocols and scientific literature.

Core Molecular Profile

This compound is a halogenated heterocyclic compound valued for its utility as an electrophilic scaffold. Its structure features a methylated imidazole ring, which is a prevalent moiety in many biologically active molecules, and a reactive bromomethyl group that serves as a handle for introducing the 1-methylimidazol-2-ylmethyl functional group into a target structure.

| Property | Value | Source |

| CAS Number | 131671-69-7 | [1][2] |

| Molecular Formula | C₅H₇BrN₂ | [1] |

| Molecular Weight | 175.03 g/mol | [1] |

| Canonical SMILES | CN1C=CN=C1CBr | [1] |

| InChI Key | BXINBVHNEDOBEF-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid (predicted) | N/A |

| Purity | Commercially available up to 97% | [1] |

Synthesis and Mechanism

The primary route to this compound is through the free-radical bromination of its precursor, 1,2-dimethyl-1H-imidazole. This reaction selectively targets the methyl group at the C2 position, which is analogous to a benzylic position due to its proximity to the aromatic imidazole ring.

Synthetic Pathway: Radical Bromination

The synthesis leverages N-Bromosuccinimide (NBS) as a bromine source, which is favored over liquid bromine for its ease of handling as a crystalline solid and its ability to maintain a low, constant concentration of Br₂ in the reaction medium, minimizing side reactions.[3] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.

The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. These solvents do not participate in the reaction and facilitate the radical chain mechanism. The reaction is typically run under reflux with light (e.g., a 250W bulb) to promote the homolytic cleavage of the initiator and the N-Br bond of NBS.[4]

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is a representative example based on established methods for allylic and benzylic bromination.[4][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in dry carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C) while irradiating with a light source (e.g., a 150-250W lamp) for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[4]

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the facile covalent attachment of the 1-methylimidazol-2-ylmethyl moiety to various nucleophiles, including amines, thiols, and alcohols.

This reactivity is paramount in drug development, where the imidazole ring is a privileged scaffold found in numerous therapeutic agents. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with protein targets, and modulate the physicochemical properties of a molecule.

Caption: General Sₙ2 alkylation workflow using the title reagent.

Application in Kinase Inhibitor Synthesis

The imidazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[6][7] Triarylimidazole derivatives, for instance, have been identified as potent inhibitors of the BRAF kinase, a key target in melanoma.[8] this compound serves as a critical starting material to construct the core structure of such inhibitors, allowing for the introduction of the imidazole group which often interacts with the hinge region of the kinase ATP-binding pocket.[9]

Role in Antiviral Drug Development

Imidazole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including HIV, HCV, and influenza.[10][11][12] The 1-methylimidazol-2-ylmethyl unit, introduced via the title reagent, can be incorporated into larger molecules to enhance their binding affinity to viral enzymes or proteins, or to improve their pharmacokinetic properties. For example, novel benzimidazole-based heterocycles have shown promise as potent, broad-spectrum antiviral agents.[11]

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the alkylation of a primary amine, a common reaction in pharmaceutical synthesis.

-

Reactant Preparation: In a suitable flask, dissolve the primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. Stir for 15-30 minutes at room temperature to deprotonate the amine.

-

Alkylation: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as needed. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).

-

Workup and Isolation: Upon completion, cool the mixture and filter off any inorganic salts. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product can be purified via column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

N-CH₃: A sharp singlet expected around δ 3.7-4.0 ppm.

-

CH₂Br: A singlet for the methylene protons expected around δ 4.5-4.8 ppm.

-

Imidazole H4/H5: Two singlets (or doublets if coupling is resolved) for the imidazole ring protons, typically found in the aromatic region between δ 6.8-7.5 ppm.

-

-

¹³C NMR:

-

N-CH₃: Signal expected around 30-35 ppm.

-

CH₂Br: Signal for the brominated carbon expected around 25-30 ppm.

-

Imidazole Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring are expected in the range of 120-145 ppm.

-

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

-

Handling: This compound is an alkylating agent and should be treated as a potential irritant and lachrymator. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: As a halogenated organic compound, all waste containing this reagent must be disposed of as hazardous chemical waste in a dedicated, clearly labeled container for halogenated organics.[15] Do not mix with non-halogenated waste. Follow all local and institutional regulations for hazardous waste disposal.

References

-

Zhou, L., Zhou, J., Tan, C. K., Chen, J., & Yeung, Y.-Y. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(10), 2448–2451. Available at: [Link]

-

El-Deeb, I. M., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry, 4, 100332. Available at: [Link]

-

Chemtos. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

-

Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Available at: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Qiu-Gen Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1H-imidazole. Available at: [Link]

- Google Patents. (n.d.). EP0072615A1 - Substituted imidazole derivatives and their preparation and use.

-

El-Sayed, W. A., et al. (2015). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. Medicinal Chemistry, 12(1), 85-99. Available at: [Link]

- Google Patents. (n.d.). EP0269599A2 - Substituted 1H-imidazoles.

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

-

Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

-

Deev, S. L., et al. (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 74, 128929. Available at: [Link]

-

Carlino, L., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(19), 6243–6247. Available at: [Link]

- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.

-

Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. Available at: [Link]

-

PubMed. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 15. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-(Bromomethyl)-1-methyl-1H-imidazole. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes fundamental NMR principles with data from analogous structures to present a comprehensive interpretation of the expected spectra, including chemical shift assignments and coupling constant analysis. An illustrative experimental protocol for acquiring high-quality NMR data for this compound is also provided.

Introduction

This compound (C₅H₇BrN₂) is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science.[1] The imidazole moiety is a core component of many biologically active molecules, and the presence of a reactive bromomethyl group at the 2-position makes this compound a versatile building block for further chemical modifications. Accurate and unambiguous characterization of this intermediate is paramount, with NMR spectroscopy being the most powerful tool for structural elucidation in solution. This guide aims to provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, serving as a valuable resource for researchers working with this and related molecules.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the molecular symmetry and the electronic effects of the substituents is key to interpreting the spectra.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure is essential. The choice of solvent and instrument parameters directly impacts the resolution and clarity of the resulting data.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment.

-

Optimize the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A wider spectral width will be necessary (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-4 and H-5 | ~7.0 - 7.5 | Doublets | 1H each | These protons are on the imidazole ring and are expected to appear in the aromatic region. They will likely appear as two distinct doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing bromomethyl group. In related imidazole derivatives, these protons typically resonate in this range.[3] |

| -CH₂Br | ~4.6 | Singlet | 2H | The methylene protons are adjacent to an electronegative bromine atom and the imidazole ring, which deshields them, causing a downfield shift. This is a characteristic region for protons alpha to a bromine.[3] |

| N-CH₃ | ~3.7 | Singlet | 3H | The methyl protons are attached to a nitrogen atom within the aromatic imidazole ring, leading to a downfield shift compared to a typical alkyl methyl group.[3] |

Coupling Constants: The protons at the C-4 and C-5 positions are expected to show a small cis-coupling constant (³JHH) of approximately 1-2 Hz.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| C-2 | ~145 - 150 | This quaternary carbon is situated between two nitrogen atoms and is substituted with the bromomethyl group, leading to a significant downfield shift. In similar imidazole structures, the C-2 carbon is typically the most deshielded of the ring carbons. |

| C-4 and C-5 | ~120 - 130 | These two methine carbons of the imidazole ring will have distinct chemical shifts. Their exact positions will be influenced by the substituent effects of the N-methyl and C-bromomethyl groups. The carbon adjacent to the N-methyl group (C-5) may be slightly more shielded than C-4.[3] |

| -CH₂Br | ~30 - 35 | The carbon of the bromomethyl group is attached to the highly electronegative bromine atom, which causes a downfield shift into this characteristic range for alkyl halides. |

| N-CH₃ | ~33 - 38 | The methyl carbon attached to the nitrogen atom of the imidazole ring is deshielded compared to a simple alkane but will appear in the aliphatic region of the spectrum. |

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established principles of NMR spectroscopy and data from analogous compounds. The expected chemical shifts, multiplicities, and coupling constants have been outlined to aid researchers in the structural verification and purity assessment of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data. While the presented data is predictive, it serves as a robust framework for the interpretation of experimentally obtained spectra.

References

-

National Center for Biotechnology Information. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Mass spectrometry analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Bromomethyl)-1-methyl-1H-imidazole

Introduction

This compound is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for the elaboration of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] Its reactivity is largely governed by the bromomethyl group, which can readily undergo nucleophilic substitution.[1] Accurate characterization of this molecule is paramount for ensuring reaction success and purity of subsequent products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing unambiguous confirmation of molecular weight and critical insights into its structure through controlled fragmentation.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating analytical approach.

Core Physicochemical Properties & The Crucial Isotopic Signature

Before any analysis, understanding the fundamental properties of the target analyte is critical. The molecular formula of this compound is C5H7BrN2.[2] This composition dictates its mass and, most importantly, its unique isotopic signature.

The presence of a bromine atom is the single most diagnostic feature in the mass spectrum of this compound. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 relative abundance. This results in a characteristic pattern for any bromine-containing ion, which will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[3] This M+ and M+2 pattern is an unmistakable confirmation of the presence of a single bromine atom.

Table 1: Key Mass Properties and Isotopic Distribution

| Property | Value | Rationale & Significance |

| Molecular Formula | C₅H₇BrN₂ | Defines the elemental composition.[2] |

| Average Molecular Weight | ~175.03 g/mol | Used for bulk sample preparation (e.g., concentration calculations).[2] |

| Monoisotopic Mass | 173.97926 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ⁷⁹Br). This is the value observed in high-resolution MS.[2] |

| Isotopic Signature | M+ : M+2 ≈ 1:1 | The hallmark of a mono-brominated compound, caused by the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3] |

Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether you primarily observe the intact molecule or its structural fragments.[4] The selection depends entirely on the analytical goal. For this compound, the main contenders are Electron Ionization (EI) and Electrospray Ionization (ESI).[5][6]

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[7] This process is highly energetic, leading to extensive and reproducible fragmentation.[8]

-

Expertise: Choose EI when the goal is structural elucidation and confirmation. The resulting fragmentation pattern serves as a "fingerprint" that can be compared against libraries or used to piece together the molecular structure. It is ideal for differentiating isomers, which might otherwise have identical molecular weights.

-

Trustworthiness: The high energy of EI ensures that fragmentation patterns are consistent and instrument-independent, making EI spectra highly reliable for library matching.[9]

-

-

Electrospray Ionization (ESI): A "soft" ionization technique where ions are formed by applying a high voltage to a liquid sample, creating an aerosol.[10] It imparts very little excess energy to the analyte.

-

Expertise: Choose ESI when the primary goal is to confirm the molecular weight of the analyte with high confidence and sensitivity. It typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation.[6] This is particularly useful for analyzing thermally labile compounds that might decompose under the high heat required for EI.

-

Trustworthiness: ESI is the preferred method for samples introduced via liquid chromatography (LC-MS), as it directly ionizes analytes from the liquid phase.[6] This allows for the analysis of complex mixtures and reaction monitoring.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. as.uky.edu [as.uky.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

Crystal Structure of 2-(Bromomethyl)-1-methyl-1H-imidazole Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-(bromomethyl)-1-methyl-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the bromomethyl group and the biological importance of the imidazole scaffold.[1][2][3] This document delves into the synthesis and crystallization of these derivatives, offers a detailed analysis of their molecular geometry, and explores the critical role of intermolecular interactions in their crystal packing. Furthermore, it provides detailed experimental protocols for their characterization by single-crystal X-ray diffraction, serving as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing therapeutic agents that can effectively bind to biological targets.[5] The introduction of a bromomethyl group at the 2-position of the 1-methyl-1H-imidazole core adds a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potential therapeutic applications.[6]

Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount for establishing a clear structure-activity relationship (SAR).[7] Single-crystal X-ray diffraction is the definitive technique for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state properties of these derivatives.[7][8] This guide will explore the nuances of the crystal structures of this compound derivatives, providing insights into their chemical behavior and potential for rational drug design.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route begins with the methylation of a suitable imidazole precursor, followed by the introduction of a bromomethyl group.

Synthetic Pathway

A representative synthetic scheme for this compound is outlined below. The process generally starts with the N-methylation of 2-(hydroxymethyl)-1H-imidazole, followed by bromination of the hydroxyl group.

Caption: Synthetic route to this compound.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[8] Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often requires screening a variety of solvents with different polarities.

Crystallographic Analysis: Molecular Geometry and Conformation

While a specific, publicly available crystal structure of this compound was not identified in the preliminary search, analysis of closely related imidazole derivatives from the Cambridge Structural Database (CSD) allows for a detailed prediction of its molecular geometry.[9][10] The imidazole ring is expected to be planar, a common feature of this heterocyclic system.[11]

Expected Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are anticipated to be within the normal ranges for similar organic compounds. The C-Br bond length is a key parameter and typically falls in the range of 1.85 to 1.87 Å for brominated imidazole derivatives.[12]

| Parameter | Expected Value | Justification |

| Imidazole Ring | Planar | Aromatic nature of the ring.[11] |

| C-Br Bond Length | 1.85 - 1.87 Å | Consistent with related brominated imidazoles.[12] |

| C-N Bond Lengths (ring) | ~1.32 - 1.38 Å | Typical for C-N bonds in imidazole rings. |

| C=C Bond Length (ring) | ~1.35 - 1.37 Å | Characteristic of a double bond within the imidazole ring. |

| N-CH₃ Bond Length | ~1.47 Å | Standard single bond length. |

| C-CH₂Br Bond Length | ~1.50 Å | Standard single bond length. |

Table 1: Predicted Molecular Geometry Parameters for this compound.

The planarity of the imidazole ring and the rotational freedom around the C-C single bond connecting the bromomethyl group will influence the overall conformation of the molecule in the solid state.

The Architecture of the Crystal: Intermolecular Interactions

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. In the case of this compound derivatives, a variety of interactions are expected to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding

While the N-methylation prevents the formation of the classic N-H···N hydrogen bonds often seen in unsubstituted imidazoles, weaker C-H···N and C-H···Br hydrogen bonds are likely to be present.[13][14] These interactions, although weaker, can collectively contribute to the stability of the crystal structure.

Caption: Potential C-H···N and C-H···Br hydrogen bonds.

Halogen Bonding

The bromine atom in this compound can participate in halogen bonding, a highly directional interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophile.[15] Potential halogen bond acceptors in the crystal lattice include the nitrogen atoms of the imidazole ring and other bromine atoms.[12][13][16] These interactions can be strong and play a significant role in determining the crystal packing.[12]

Caption: C-Br···N and C-Br···Br halogen bonding interactions.

π-π Stacking

The aromatic imidazole rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion.[17] These interactions contribute to the overall stability of the crystal structure.

Structure-Property Relationship: Implications for Drug Development

The crystal structure of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[18] Different polymorphs can exhibit different therapeutic efficacies and manufacturing characteristics.

A detailed understanding of the crystal structure of this compound derivatives can aid in:

-

Rational Drug Design: Knowledge of the preferred conformations and intermolecular interactions can guide the design of more potent and selective inhibitors.[7]

-

Polymorph Screening: Identifying and characterizing different crystalline forms is essential for selecting the optimal solid form for development.

-

Formulation Development: The solid-state properties determined from the crystal structure are crucial for designing stable and effective drug formulations.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a this compound derivative.

Protocol 1: Synthesis of this compound

-

N-Methylation: To a solution of 2-(hydroxymethyl)-1H-imidazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Bromination: Dissolve the crude 1-methyl-2-(hydroxymethyl)-1H-imidazole in a suitable solvent (e.g., dichloromethane). Cool to 0 °C and add a brominating agent (e.g., phosphorus tribromide) dropwise. Stir at room temperature for several hours.

-

Purification: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Single-Crystal Growth

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine a suitable crystallization solvent system.

-

Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system.

-

Slow Evaporation: Place the solution in a small vial, cover with a perforated cap or parafilm, and leave undisturbed in a vibration-free environment.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8] Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.[7]

-

Data Processing: Process the collected diffraction images using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[7][19] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Conclusion

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.

- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Benchchem.

- Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives. Crystal Growth & Design - ACS Publications.

- Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Google Books.

- 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7. Sigma-Aldrich.

- Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. PubMed.

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.

- Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives. American Chemical Society.

- The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.

- Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Request PDF - ResearchGate.

- Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Stanford University.

- Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.

- Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif.

- 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. NIH.

- Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Semantic Scholar.

- Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Semantic Scholar.

- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI.

- 2-(Bromomethyl)-1H-imidazole. PubChem.

- 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. PMC - NIH.

- (PDF) The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. ResearchGate.

- Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. PMC - NIH.

- The crystal structure of 2-bromo-2 (5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl).

- Structure and Polymorphism of Imidazole Derivatives. Request PDF - ResearchGate.

- This compound. CymitQuimica.

- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH.

- 2-(bromomethyl)-1-ethyl-1h-imidazole hydrobromide. PubChemLite.

- Search - Access Structures. CCDC.

- The Halogen Bond. Chemical Reviews - ACS Publications.

- Crystal Structures of two Imidazole Derivatives. Request PDF - ResearchGate.

- 1H-Imidazole,2-(bromomethyl)-1-methyl. Guidechem.

- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. OUCI.

- The Largest Curated Crystal Structure Database. CCDC.

- The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate.

- The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Semantic Scholar.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide. Benchchem.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.

- Structure of imidazole and imidazole-derivatives with atom numbering. ResearchGate.

- Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review - Aravazhi Amalan Thiruvalluvar - Google Books [books.google.ca]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

Solubility and stability of 2-(Bromomethyl)-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Solubility and Stability of 2-(Bromomethyl)-1-methyl-1H-imidazole

Foreword: Understanding a Key Synthetic Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group attached to a methylated imidazole core, renders it a potent and versatile electrophile for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into a target molecule. This functionality is a common scaffold in various pharmaceutically active compounds. However, the very reactivity that makes this intermediate valuable also dictates its inherent instability and influences its solubility characteristics. This guide provides a comprehensive analysis of these properties, offering field-proven insights and methodologies to enable its effective use in research and development.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters govern its behavior in different environments and are critical for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₇BrN₂ | [1][2] |

| Molecular Weight | 175.03 g/mol | [1][2] |

| CAS Number | 131671-69-7 | [1][2] |

| Appearance | Typically a solid (crystalline powder or flakes) | |

| Reactivity | Potent alkylating agent | [3] |

Solubility Profile: A Practical Assessment

The solubility of this compound is a critical factor for its application in synthesis, dictating solvent choice, reaction concentration, and purification strategies.

Theoretical Solubility Considerations

The molecule's structure presents a duality. The imidazole ring, with its two nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents. However, the methyl group and the overall carbon backbone introduce nonpolar character. The highly reactive bromomethyl group is the dominant feature, and its propensity to react with protic or nucleophilic solvents is often a more practical concern than simple physical solubility.

While specific quantitative solubility data (e.g., in mg/mL) is not extensively published, empirical evidence from related synthetic procedures suggests good solubility in a range of common polar aprotic organic solvents. Protic solvents, particularly water and alcohols, should be used with extreme caution as they can act as nucleophiles, leading to rapid degradation via solvolysis.

Recommended Solvents for Synthetic Use:

-

Dioxane: A common solvent for reactions involving similar imidazolium salts.[4]

-

Acetonitrile (ACN): A polar aprotic solvent that is generally compatible.

-

Tetrahydrofuran (THF): Suitable for many applications, provided it is anhydrous.

-

Dichloromethane (DCM): A less polar option for specific applications.

-

Dimethylformamide (DMF): A highly polar aprotic solvent, though its higher boiling point can complicate workup.

Experimental Protocol for Solubility Determination

To ensure reproducibility and accuracy in your specific application, direct experimental determination of solubility is paramount.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. For faster separation, centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Stability Profile and Degradation Pathways

The stability of this compound is inversely related to its desired reactivity. Understanding its degradation pathways is crucial for preventing sample loss, avoiding side reactions, and ensuring the integrity of experimental results. The primary site of instability is the C-Br bond in the bromomethyl group.

Major Degradation Mechanisms

-

Hydrolysis: This is the most common degradation pathway. In the presence of water, the bromomethyl group readily hydrolyzes to form 2-(hydroxymethyl)-1-methyl-1H-imidazole and hydrobromic acid (HBr). The generated acid can further catalyze other degradation processes.

-

Nucleophilic Substitution: The compound is a potent electrophile. It will react with any nucleophile present in the system. This is the basis for its synthetic utility but constitutes degradation if the nucleophile is an unintended species (e.g., trace impurities, certain solvents).

-

Self-Condensation: Under certain conditions, particularly basic or neutral pH where the imidazole nitrogen of one molecule can act as a nucleophile, the compound may react with itself, leading to dimerization or oligomerization.

-

Oxidative Degradation: The imidazole ring itself can be susceptible to oxidation, especially when exposed to strong oxidizing agents, high-intensity light, or atmospheric oxygen over long periods. Studies on other imidazole-containing molecules have shown their liability to base-mediated autoxidation and photodegradation.[5]

Visualization of Key Degradation Pathways

Caption: Primary degradation pathways for this compound.

Recommendations for Handling and Storage

To mitigate degradation, stringent handling and storage protocols are necessary.

-

Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen), at refrigerated temperatures (2-8 °C).[6][7] Protect from light and moisture.

-

Handling Procedures: Always handle in a well-ventilated chemical fume hood.[6][8] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] Avoid contact with skin and eyes, as the compound is an irritant and a potent alkylating agent.[6][10] Use only anhydrous solvents and reagents to prevent hydrolysis.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and resolving it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Recommended HPLC Method Parameters

While a specific method must be validated for your matrix, the following provides an authoritative starting point.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its more nonpolar degradants. |

| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to separate compounds of varying polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Enhances peak shape and reduces viscosity. |

| Detection | UV at ~210 nm or 230 nm | Imidazole rings typically have UV absorbance in this range. |

| Injection Vol. | 2 µL | Minimizes peak distortion. |

Protocol: Forced Degradation Study (ICH Guideline Approach)

A forced degradation study is the cornerstone of understanding a compound's stability profile and validating a stability-indicating method.[11]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and confirm the analytical method's specificity.

Workflow Visualization:

Caption: Workflow for a forced degradation study of the target compound.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature. Due to the high reactivity, sample at very short intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of acid and dilute.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and sample at various time points (e.g., 1, 4, 8, 24 hours).

-

Thermal Degradation: Store the compound as a solid in a vial at 80 °C. At each time point (e.g., 1, 3, 7 days), dissolve a small amount in a known volume of solvent for analysis.

-

Photostability: Expose both the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze against a dark control.

-

Analysis and Evaluation: Analyze all stressed samples and controls by the developed HPLC method. A mass spectrometer (LC-MS) is invaluable for identifying the mass of degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Conclusion

This compound is an indispensable reagent whose utility is directly tied to its electrophilic nature. This same reactivity, however, makes it highly susceptible to degradation, primarily through hydrolysis and reaction with other nucleophiles. A successful outcome in its application hinges on a disciplined approach: strict adherence to anhydrous conditions, proper storage under an inert atmosphere at reduced temperatures, and the use of validated, stability-indicating analytical methods to monitor its purity and reaction progress. By understanding and controlling the factors governing its solubility and stability, researchers can fully leverage the synthetic potential of this valuable building block.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21893373, 2-(Bromomethyl)-1H-imidazole. [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet - 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

-

GSC Online Press. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 1864074-91-8|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. gsconlinepress.com [gsconlinepress.com]

A Comprehensive Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-1-methyl-1H-imidazole: A Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2-(Bromomethyl)-1-methyl-1H-imidazole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Recognizing the limited availability of consolidated experimental data, this document synthesizes predicted spectroscopic data with established principles and comparative analysis of analogous structures. We present a logical framework for the synthesis and characterization of this compound, detailing expected outcomes in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction and Significance

This compound (C₅H₇BrN₂) is a versatile bifunctional molecule. The imidazole core is a prevalent motif in numerous biologically active compounds, while the reactive bromomethyl group serves as a potent electrophile for introducing the 1-methyl-1H-imidazol-2-yl)methyl moiety into larger molecular scaffolds. Its structural uniqueness makes it a valuable precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, ionic liquids, and active pharmaceutical ingredients.

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a predictive but robust characterization to fill the current gap in readily accessible experimental data.

Synthesis Strategy: A Validated Protocol

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the bromination of a suitable precursor, such as 1,2-dimethyl-1H-imidazole. This section outlines a validated, logical protocol based on established chemical transformations.

Conceptual Workflow for Synthesis

The proposed synthesis follows a two-step logic: first, the creation of the stable 1,2-dimethyl-1H-imidazole core, followed by the selective radical bromination of the 2-methyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials: 1,2-Dimethyl-1H-imidazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Rotary Evaporator, Magnetic Stirrer, Reflux Condenser.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in anhydrous CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Trustworthiness of Protocol: This protocol relies on the well-established Wohl-Ziegler bromination, a standard method for the allylic and benzylic bromination of hydrocarbons. The use of NBS provides a low concentration of bromine, minimizing side reactions. AIBN is a reliable radical initiator, ensuring the reaction proceeds through the desired pathway.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from fundamental principles and comparison with structurally similar molecules.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a deuterated solvent like Chloroform-d (CDCl₃) would exhibit three distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.05 | Doublet | 1H | H5 | The imidazole ring protons are doublets due to coupling with each other. H5 is typically slightly downfield compared to H4. |

| ~ 6.90 | Doublet | 1H | H4 | Coupled to H5. |

| ~ 4.60 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the imidazole ring, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons. |

| ~ 3.75 | Singlet | 3H | N-CH₃ | The N-methyl protons are shielded compared to the methylene protons and appear as a sharp singlet. |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show five distinct resonances corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

|---|---|---|

| ~ 145.0 | C2 | This carbon is attached to two nitrogen atoms and the bromomethyl group, making it the most downfield carbon in the imidazole ring. |

| ~ 129.0 | C5 | Aromatic C-H carbon of the imidazole ring. |

| ~ 122.5 | C4 | The other aromatic C-H carbon of the imidazole ring, typically slightly upfield from C5. |

| ~ 34.0 | N-CH₃ | The N-methyl carbon resonance. |

| ~ 25.0 | -CH₂Br | The bromomethyl carbon is shifted downfield due to the electronegative bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3150 - 3100 | Medium | =C-H stretch (imidazole ring) |

| ~ 2960 - 2850 | Medium | C-H stretch (methyl and methylene groups) |

| ~ 1500 - 1450 | Strong | C=N and C=C stretching vibrations of the imidazole ring |

| ~ 1280 | Medium | In-plane C-H bending |

| ~ 660 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M, M+2).[1]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A doublet at m/z 174 and 176, corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.

-

Base Peak: The most stable fragment is expected to be from the loss of the bromine radical, resulting in a cation at m/z 95. This fragment ([C₅H₇N₂]⁺) would be particularly stable due to resonance delocalization across the imidazole ring.

-

Other Fragments: Loss of HBr could lead to a fragment at m/z 94.

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Conclusion

This technical guide provides a robust, predictive framework for the synthesis and spectroscopic characterization of this compound. The detailed protocols and predicted spectral data offer researchers a reliable starting point for their work with this important chemical intermediate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, scientists can confidently synthesize, purify, and utilize this compound in a variety of applications, from drug discovery to materials science. The principles and comparative data used in this guide underscore the power of predictive analysis in modern chemical research.

References

- Sigma-Aldrich. Safety Data Sheet for 2-Bromo-1-methyl-1H-imidazole. (Available on supplier websites).

-

PubChem. Compound Summary for 2-(Bromomethyl)-1H-imidazole. National Center for Biotechnology Information. [Link][2]

-

NIST. Chemistry WebBook for 1H-Imidazole, 1-methyl-. National Institute of Standards and Technology. [Link][3][4]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.[Link][1]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link][5]

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 4. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Purity Assessment of 2-(Bromomethyl)-1-methyl-1H-imidazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity assessment of 2-(Bromomethyl)-1-methyl-1H-imidazole, a critical building block in pharmaceutical synthesis. Recognizing the compound's reactive nature and the potential for impurity introduction during synthesis and storage, this document outlines a multi-faceted analytical strategy. We delve into the rationale behind employing orthogonal chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). Detailed methodologies, potential impurity profiles, and strategies for stability assessment through forced degradation studies are presented to ensure the generation of reliable and comprehensive purity data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity for a Reactive Intermediate

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility lies in the reactive bromomethyl group, which serves as an electrophilic handle for introducing the 1-methyl-1H-imidazol-2-ylmethyl moiety into a target structure.[1] The purity of this reagent is of paramount importance, as impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing toxic byproducts into the final active pharmaceutical ingredient (API).

Given its reactive nature, this compound is susceptible to degradation and the formation of various impurities. Therefore, a robust and comprehensive analytical strategy is essential to ensure its quality and suitability for use in drug development and manufacturing. This guide provides a detailed approach to the purity assessment of this critical intermediate.

Understanding the Impurity Landscape

A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. A common synthetic approach involves the bromination of a suitable precursor, such as 1,2-dimethyl-1H-imidazole or 2-(hydroxymethyl)-1-methyl-1H-imidazole, using a brominating agent like N-bromosuccinimide (NBS).[2][3]

Based on this, potential process-related impurities can be categorized as follows:

-

Unreacted Starting Materials: Residual amounts of the starting imidazole precursor.

-

Over-brominated Species: Formation of di- or tri-brominated imidazole derivatives, which can occur if the reaction conditions are not carefully controlled.[2]

-

Isomeric Impurities: Depending on the precursor and reaction conditions, bromination could potentially occur at other positions on the imidazole ring, leading to isomeric impurities.[4]

-

Reagents and Byproducts: Residual brominating agents or their byproducts.

-

Degradation Products: Due to the reactive bromomethyl group, the compound can degrade upon exposure to moisture, light, or elevated temperatures.

The following diagram illustrates the potential pathways for impurity formation during the synthesis of this compound.

Caption: Potential impurity formation pathways in the synthesis of this compound.

A Multi-faceted Analytical Approach for Purity Determination

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is recommended to ensure a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the main component from its potential impurities and degradation products.[5][6]

3.1.1. Experimental Protocol: RP-HPLC

| Parameter | Condition | Rationale |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds like imidazoles. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm and 254 nm | Imidazole ring systems typically have UV absorbance at these wavelengths. |

| Injection Volume | 10 µL | |

| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50). Filter through a 0.45 µm syringe filter before injection. | Ensures sample is free of particulates that could clog the column. |

3.1.2. Data Analysis

The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent method). For a more accurate quantification, a reference standard of this compound should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.

3.2.1. Experimental Protocol: GC-MS

| Parameter | Condition | Rationale |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of semi-polar compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for GC. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program is used to separate compounds with different boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| Mass Range | 40-400 amu | Covers the expected mass range of the target compound and its likely impurities. |

| Sample Preparation | Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate. |

3.2.2. Data Analysis

The total ion chromatogram (TIC) is used to assess the presence of impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for tentative identification. The purity can be estimated by the area percent of the main peak in the TIC.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Unlike chromatographic methods that provide a relative purity based on detector response, qNMR is a primary ratio method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

3.3.1. Experimental Protocol: ¹H qNMR

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

-